molecular formula C12H25NO B14719496 Valeramide, N,N-diethyl-2-propyl- CAS No. 20406-75-1

Valeramide, N,N-diethyl-2-propyl-

Cat. No.: B14719496
CAS No.: 20406-75-1
M. Wt: 199.33 g/mol
InChI Key: KYZCGAYOKKRLFZ-UHFFFAOYSA-N
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Description

Valeramide, N,N-diethyl-2-propyl-, is an organic compound classified as an amide It is derived from valeric acid, a carboxylic acid with a five-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeramide, N,N-diethyl-2-propyl-, can be synthesized through the reaction of valeric acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Valeramide, N,N-diethyl-2-propyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Valeramide, N,N-diethyl-2-propyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

Valeramide, N,N-diethyl-2-propyl-, has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Valeramide, N,N-diethyl-2-propyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Valeramide: A simpler amide derived from valeric acid without the diethyl and propyl substitutions.

    N,N-Diethylacetamide: An amide with similar diethyl substitution but derived from acetic acid.

    N,N-Diethylpropionamide: An amide with similar diethyl substitution but derived from propionic acid.

Uniqueness

Valeramide, N,N-diethyl-2-propyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

20406-75-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N,N-diethyl-2-propylpentanamide

InChI

InChI=1S/C12H25NO/c1-5-9-11(10-6-2)12(14)13(7-3)8-4/h11H,5-10H2,1-4H3

InChI Key

KYZCGAYOKKRLFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N(CC)CC

Origin of Product

United States

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